molecular formula C12H13N5O4 B15093610 7-Cyano-7-deaza-2'-deoxy guanosine

7-Cyano-7-deaza-2'-deoxy guanosine

Cat. No.: B15093610
M. Wt: 291.26 g/mol
InChI Key: QXSULWVDXWTVBZ-UHFFFAOYSA-N
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Description

7-Cyano-7-deaza-2’-deoxy guanosine is a modified nucleoside analog of guanosine. This compound is part of the broader class of 7-deazaguanines, which are known for their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-7-deaza-2’-deoxy guanosine typically involves the modification of guanosine through a series of chemical reactions. One common method includes the use of tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway. This pathway involves the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ0) through a transglycosylation reaction . The reaction conditions often require ATP hydrolysis, catalyzed by specific enzymes such as DpdB .

Industrial Production Methods

Industrial production methods for 7-Cyano-7-deaza-2’-deoxy guanosine are not extensively documented. the principles of large-scale nucleoside synthesis, including the use of automated solid-phase synthesis and high-performance liquid chromatography (HPLC) for purification, are likely applicable .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-7-deaza-2’-deoxy guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 7-Cyano-7-deaza-2’-deoxy guanosine involves its incorporation into DNA or RNA, where it can alter the normal base-pairing properties. This modification can affect the stability and function of nucleic acids. Additionally, it activates Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and antiviral responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyano-7-deaza-2’-deoxy guanosine is unique due to its cyano group, which provides distinct chemical reactivity and biological activity compared to other 7-deazaguanines. Its ability to activate TLR7 and induce antiviral responses sets it apart from other nucleoside analogs .

Properties

IUPAC Name

2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-2-5-3-17(8-1-6(19)7(4-18)21-8)10-9(5)11(20)16-12(14)15-10/h3,6-8,18-19H,1,4H2,(H3,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSULWVDXWTVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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